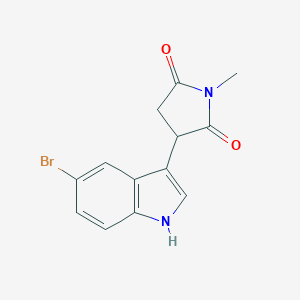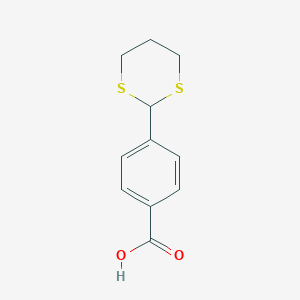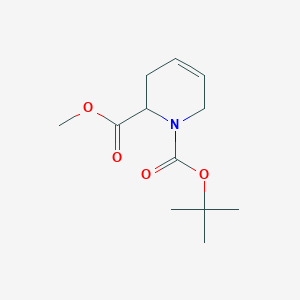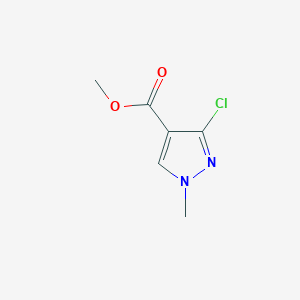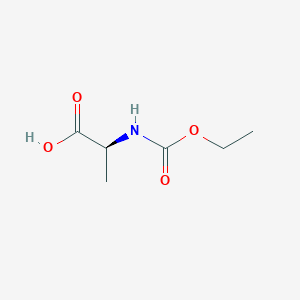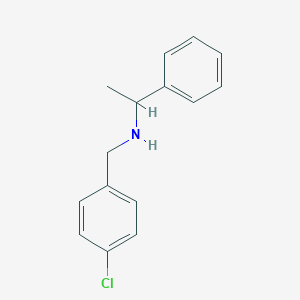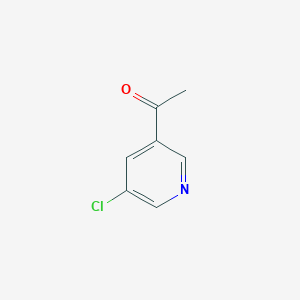
1-(5-Chloropyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Chloropyridin-3-YL)ethanone” is a useful research chemical . It has a CAS number of 101945-85-1 .
Molecular Structure Analysis
The molecular formula of “1-(5-Chloropyridin-3-YL)ethanone” is C7H6ClNO . The InChI code is 1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 . The molecular weight is 155.58 .
Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-3-YL)ethanone” is a solid at room temperature . The boiling point is not specified .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(5-Chloropyridin-3-yl)ethanone has been utilized in the synthesis of compounds with significant antimicrobial properties. For instance, Salimon et al. (2011) developed a compound through cyclization, demonstrating substantial antimicrobial activity with minimum inhibitory concentration values ranging from 30.2 - 43.2 μg cm-3 (Salimon, Salih, & Hussien, 2011).
Biological Activities of Pyridine Derivatives
Further, Zhu and Shi (2011) synthesized pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, which showed moderate insecticidal and fungicidal activities. This research highlights the potential of 1-(5-Chloropyridin-3-yl)ethanone derivatives in developing agricultural chemicals (Zhu & Shi, 2011).
Applications in Materials Science
Hussein et al. (2019) exploited a multicomponent domino reaction strategy to create nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibited strong blue-green fluorescence emission, suggesting their applicability in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Corrosion Inhibition
1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a related compound, has been investigated for its corrosion inhibition properties for mild steel in hydrochloric acid, showcasing the versatility of such compounds in industrial applications (Jawad et al., 2020).
Synthesis Techniques
The synthesis of related compounds has been facilitated by methodologies such as microwave-assisted synthesis, demonstrating the efficiency and versatility of 1-(5-Chloropyridin-3-yl)ethanone in organic synthesis (Ankati & Biehl, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-chloropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFDQPBFYDYBIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-3-YL)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

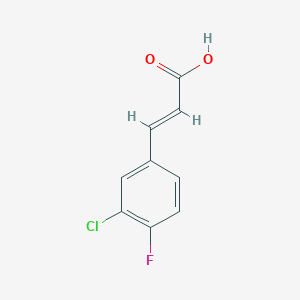
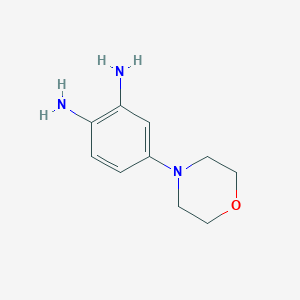
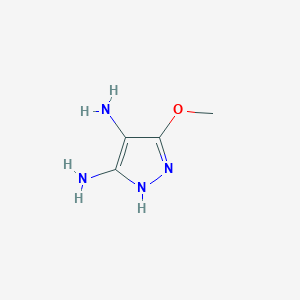
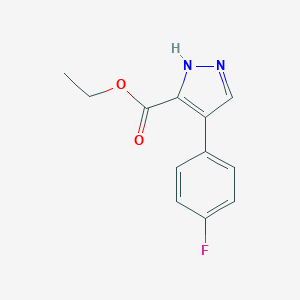
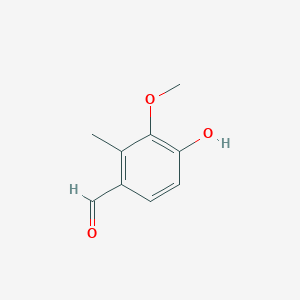
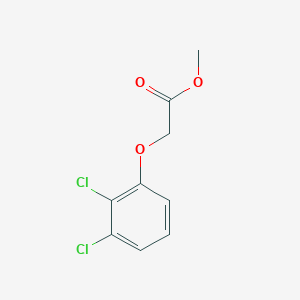
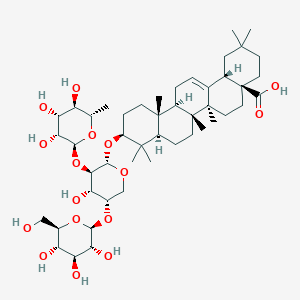
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
